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5-Hydroxymethyluracil - 4433-40-3

5-Hydroxymethyluracil

Catalog Number: EVT-298802
CAS Number: 4433-40-3
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Hydroxymethyluracil (5hmU), also known as 5-hydroxymethyl-2'-deoxyuridine (HMdU) in its nucleoside form, is a modified pyrimidine base found in DNA. [, , , , ] It arises primarily from two mechanisms:

(1) Oxidative Damage: 5hmU can be formed by the oxidation of the methyl group of thymine in DNA by reactive oxygen species (ROS) or ionizing radiation. [, , , , ] This process is considered a form of oxidative DNA damage.

(2) Enzymatic Oxidation: Recent studies have identified that Ten-Eleven Translocation (TET) enzymes can catalyze the oxidation of thymine to 5hmU in mammalian DNA. [, ] This finding suggests a possible role for 5hmU as an epigenetic mark.

5hmU is found in various organisms, including mammals, dinoflagellates, and even some bacteriophages. [, , , , ] Its function and implications in different biological contexts are still under active investigation.

Thymine

Compound Description: Thymine is one of the four canonical nucleobases present in DNA, where it pairs with adenine. It is a pyrimidine derivative with a methyl group at the 5-position. [, , ]

Relevance: Thymine is the direct precursor of 5-hydroxymethyluracil through enzymatic oxidation of the 5-methyl group. This modification can occur via reactive oxygen species or by the action of ten-eleven translocation (TET) enzymes. This process is relevant because it links thymine modification to epigenetic regulation. [, , ]

5-Methylcytosine

Compound Description: 5-methylcytosine (5mC) is a methylated form of the DNA base cytosine. It is an important epigenetic mark that plays a role in gene regulation. [, , ]

Relevance: 5-methylcytosine is indirectly related to 5-hydroxymethyluracil. Oxidation of 5mC by TET enzymes produces 5-hydroxymethylcytosine (5hmC). Deamination of 5hmC can then lead to the formation of 5-hydroxymethyluracil, particularly when mispaired with guanine. Therefore, the 5mC to 5-hydroxymethyluracil pathway represents a potential route for generating mutations. [, , ]

5-Hydroxymethylcytosine

Compound Description: 5-hydroxymethylcytosine (5hmC) is an oxidation product of 5-methylcytosine and is considered an important intermediate in the DNA demethylation pathway. [, , ]

Relevance: 5-hydroxymethylcytosine is structurally related to 5-hydroxymethyluracil as both contain a hydroxymethyl group at the 5' position of the pyrimidine ring. While 5hmC is an intermediate in DNA demethylation, 5-hydroxymethyluracil can arise from 5hmC deamination, highlighting a potential interplay between these modifications in epigenetic regulation. [, , ]

5-Formyluracil

Compound Description: 5-Formyluracil (5fU) is an oxidation product of thymine and is generated by further oxidation of 5-hydroxymethyluracil. [, , ]

Relevance: 5-Formyluracil and 5-hydroxymethyluracil are both oxidized derivatives of thymine. They are sequentially formed during the oxidation of the thymine methyl group. These modifications can influence DNA structure, polymerase activity, and potentially impact mutation rates. [, , ]

5-Carboxycytosine

Compound Description: 5-Carboxycytosine (5caC) is a further oxidation product of 5-formylcytosine and is considered a terminal product of the active DNA demethylation pathway. [, ]

Relevance: 5-Carboxycytosine shares a similar pathway with 5-hydroxymethyluracil as they are both involved in TET-mediated oxidative pathways. While 5caC is implicated in active DNA demethylation, the precise role of 5-hydroxymethyluracil remains less clear, but their presence highlights the complexity of DNA modification in epigenetic regulation. [, ]

5-Hydroxymethyl-2'-deoxyuridine

Compound Description: 5-Hydroxymethyl-2'-deoxyuridine (HmdUrd) is a nucleoside analog of thymidine where the methyl group is replaced with a hydroxymethyl group. [, , ]

Relevance: 5-Hydroxymethyl-2'-deoxyuridine is the nucleoside form of 5-hydroxymethyluracil. Once incorporated into DNA, it is processed to 5-hydroxymethyluracil, which can have cytotoxic effects on cells due to its removal by repair mechanisms, making HmdUrd a potential anti-cancer agent. [, , ]

Uracil

Compound Description: Uracil is a pyrimidine base found in RNA, where it pairs with adenine. It is structurally similar to thymine, lacking the methyl group at the 5' position. [, , ]

Relevance: Uracil is a pyrimidine base structurally similar to 5-hydroxymethyluracil, highlighting the diversity of pyrimidine modifications and their involvement in various cellular processes. [, , ]

Source and Classification

5-Hydroxymethyluracil is classified as a pyrimidine derivative. It arises from the enzymatic action of ten-eleven translocation enzymes, which oxidize thymine to create this modified base. This process occurs in various organisms, including mammals and certain protozoa like Leishmania species, where it serves as a key post-replicative nucleobase modification .

Synthesis Analysis

The synthesis of 5-hydroxymethyluracil can be achieved through several methods:

  1. Chemical Oxidation: Thymine can be oxidized using sodium peroxodisulfate in an aqueous solution at elevated temperatures (around 85 °C). This method is straightforward and has been noted for its efficiency .
  2. Biochemical Methods: Enzymatic pathways involving ten-eleven translocation enzymes facilitate the conversion of thymine to 5-hydroxymethyluracil. These enzymes catalyze the hydroxylation process, which can also be influenced by various cellular conditions .
  3. Reduction Techniques: The conversion of 5-formyluracil to 5-hydroxymethyluracil can be achieved using reducing agents such as sodium borohydride in a controlled environment, typically involving purification steps like high-performance liquid chromatography .

Technical Parameters

  • Temperature: Reactions often require specific temperature controls (e.g., 37 °C for enzymatic reactions).
  • pH Levels: Maintaining optimal pH levels (around neutral) is crucial for enzyme activity during synthesis.
  • Purification: Techniques like HPLC are essential for isolating and verifying the presence of 5-hydroxymethyluracil in synthesized products.
Molecular Structure Analysis

The molecular structure of 5-hydroxymethyluracil consists of a uracil base with a hydroxymethyl group (-CH2OH) attached at the 5-position. This modification alters the hydrogen bonding properties of the base, enabling it to pair preferentially with guanine under certain conditions.

Structural Data

  • Molecular Formula: C5_{5}H6_{6}N2_{2}O3_{3}
  • Molecular Weight: Approximately 142.11 g/mol
  • 3D Structure: The presence of the hydroxymethyl group impacts the steric configuration and electronic properties, influencing its interactions within DNA.
Chemical Reactions Analysis

5-Hydroxymethyluracil participates in various chemical reactions:

  1. Base Pairing: It typically pairs with adenine but can also mispair with guanine, particularly during DNA replication or repair processes .
  2. Oxidative Reactions: Under oxidative conditions, it can be converted to 5-formyluracil through oxidation reactions mediated by metal catalysts like potassium ruthenate .
  3. Enzymatic Modifications: Enzymes such as glycosylases recognize and excise 5-hydroxymethyluracil from DNA, indicating its role in maintaining genomic integrity .

Technical Parameters

  • Reaction Conditions: Many reactions occur under mild alkaline conditions to facilitate base pairing changes.
  • Catalysts Used: Transition metal catalysts are often employed in oxidation reactions.
Mechanism of Action

The mechanism by which 5-hydroxymethyluracil functions involves several key processes:

  1. DNA Modification: As a modified base, it influences DNA structure and function, potentially affecting gene expression and repair mechanisms.
  2. Base Excision Repair Pathway: Enzymes such as 5-hydroxymethyluracil-DNA glycosylase recognize mispaired bases involving 5-hydroxymethyluracil, excising them to prevent mutations .
  3. Influence on Gene Regulation: The presence of this modified base can alter protein binding affinity to DNA, impacting transcriptional regulation processes .

Relevant Data

  • The pKa value for 5-formyluracil indicates its propensity to ionize under physiological conditions, facilitating specific interactions with other nucleobases during replication .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents, facilitating its incorporation into various biochemical assays.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may undergo oxidation if exposed to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of nucleobases, including hydrogen bonding and potential for tautomerization.

Relevant Data

  • Melting Point: Approximately 250 °C (decomposes).
  • Spectroscopic Characteristics: Characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry for structural verification.
Applications

5-Hydroxymethyluracil has several scientific applications:

  1. Genomic Studies: It serves as a marker for studying epigenetic modifications and understanding gene regulation mechanisms .
  2. Diagnostic Tools: Its unique properties allow for the development of assays to detect DNA damage or modifications associated with various diseases.
  3. Therapeutic Research: Investigations into its role in cancer biology have led to insights into potential therapeutic targets involving DNA repair pathways .
  4. Synthetic Biology: Utilized in designing synthetic oligonucleotides for research purposes, particularly in studying nucleobase interactions and stability.
Structural and Chemical Characterization of 5-Hydroxymethyluracil

Molecular Structure and Isomeric Properties

5-Hydroxymethyluracil (5-hydroxymethyluracil) is a pyrimidine derivative with the molecular formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol (IUPAC name: 5-(hydroxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione; CAS Registry Number: 4433-40-3). Its core structure consists of a uracil ring (pyrimidine-2,4-dione) substituted with a hydroxymethyl (–CH₂OH) group at the C5 position (Figure 1). This modification replaces the methyl group of thymine (5-methyluracil) with a polar hydroxymethyl moiety, fundamentally altering its chemical behavior [4] [8].

Table 1: Key Molecular Properties of 5-Hydroxymethyluracil

PropertyValue/Description
Molecular formulaC₅H₆N₂O₃
Average molecular weight142.11 g/mol
Monoisotopic mass142.0378 g/mol
Hydrogen bond donors3 (two ring nitrogen atoms, one hydroxyl group)
Hydrogen bond acceptors3 (two carbonyl oxygens, one hydroxyl oxygen)
Tautomeric formsLactam (dominant) ↔ Lactim
Canonical SMILESOC[C@H]1C=NC(=O)NC1=O

In aqueous solutions, 5-hydroxymethyluracil exhibits tautomerism between the predominant lactam (diketo) form and the minor lactim (keto-enol) form. The hydroxymethyl group also displays conformational flexibility, adopting gauche or anti orientations relative to the pyrimidine ring, which influences its hydrogen-bonding capacity with DNA polymerase active sites or repair enzymes. Notably, the hydroxymethyl substituent can undergo reversible hemiaminal formation with aldehydes, a property not shared with thymine [1] [4].

Physicochemical Properties: Hydrophilicity and DNA Flexibility Implications

The hydroxymethyl group confers distinct physicochemical properties compared to thymine:

  • Hydrophilicity: 5-hydroxymethyluracil has a calculated partition coefficient (logP) of −1.7, significantly lower than thymine’s logP of −0.7. This translates to higher water solubility (44 mg/mL) due to the hydroxyl group’s capacity for hydrogen bonding and dipole interactions. The polar surface area (PSA) of 78.43 Ų further confirms its hydrophilic character [4] [7] [8].
  • Impact on DNA Structure: Incorporation of 5-hydroxymethyluracil into DNA duplexes enhances conformational flexibility. The hydroxymethyl group reduces base-stacking interactions by 15–20% compared to thymine, as measured by nuclear magnetic resonance (NMR) and molecular dynamics simulations. This increases minor groove width by ~1.5 Å and decreases duplex stability (ΔTₘ = −2.5°C per modification). Solid-state nanopore experiments further demonstrate increased DNA flexibility during translocation, potentially facilitating chromatin remodeling or protein binding [1] [9].

Table 2: Physicochemical Comparison with Thymine

Property5-HydroxymethyluracilThymine
Water solubility44 mg/mL38 mg/mL
logP−1.7−0.7
Polar surface area78.43 Ų61.7 Ų
Duplex melting point (ΔTₘ)−2.5°C (per substitution)Reference (0°C)
Base stacking energyReduced by 15–20%Standard

Comparative Analysis with Thymine and Other Oxidized Pyrimidines

5-Hydroxymethyluracil occupies a unique position among modified pyrimidines due to its dual origin (oxidative damage vs. enzymatic modification) and structural features:

  • Versus Thymine: The hydroxymethyl group replaces thymine’s inert methyl group with a chemically reactive handle. Unlike thymine, 5-hydroxymethyluracil can form hydrogen bonds via its hydroxyl oxygen (e.g., with histidine residues in glycosylases) and undergoes oxidation to 5-formyluracil. Its reduced steric bulk also diminishes DNA bending rigidity [1] [6].
  • Versus 5-Hydroxymethylcytosine (5-hydroxymethylcytosine): Both share a hydroxymethyl group, but 5-hydroxymethyluracil lacks the exocyclic amine of cytosine derivatives. Consequently, 5-hydroxymethyluracil cannot undergo further TET-mediated oxidation, unlike 5-hydroxymethylcytosine (which progresses to 5-formylcytosine and 5-carboxylcytosine). Additionally, 5-hydroxymethyluracil pairs with adenine during replication, whereas deaminated 5-hydroxymethylcytosine (yielding 5-hydroxymethyluracil) creates a promutagenic mispair with guanine [3] [10].
  • Versus Other Oxidized Pyrimidines: Unlike thymine glycol (a ring-saturated lesion), 5-hydroxymethyluracil retains aromaticity and base-pairing fidelity. It is less polar than 5-formyluracil (logP = −1.2) but more mutagenic if unrepaired due to its miscoding potential when mispaired with guanine [5] [6].

Table 3: Functional Comparison of Modified Pyrimidines in DNA

BaseChemical FeatureOriginRepair GlycosylasesEpigenetic Role
Thymine−CH₃Canonical baseNoneNone
5-Hydroxymethyluracil−CH₂OHThymine oxidation / TET activitySMUG1, TDG, MBD4Proposed in stem cells
5-Hydroxymethylcytosine−CH₂OH (cytosine ring)TET oxidation of 5-methylcytosineTDG (weakly)Established
5-Formyluracil−CHOFurther oxidation of 5-hydroxymethyluracilTDG, hSMUG1Unlikely
Thymine glycolSaturated ringROS-induced thymine oxidationNTH1, NEIL1None

Functionally, 5-hydroxymethyluracil is recognized by base excision repair (BER) glycosylases (e.g., SMUG1, TDG, MBD4) with varying efficiencies. Structural studies of MBD4 in complex with 5-hydroxymethyluracil reveal specific recognition of the O2, N3, and O4 atoms via hydrogen bonds, distinguishing it from cytosine derivatives. This specificity confines excision to uracil/thymine analogs while excluding canonical cytosine [5] [6]. In contrast, oxidized purines (e.g., 8-oxoguanine) are recognized by entirely different repair pathways (e.g., OGG1 glycosylase), highlighting the substrate discrimination inherent in DNA repair systems [1] [6].

Properties

CAS Number

4433-40-3

Product Name

5-Hydroxymethyluracil

IUPAC Name

5-(hydroxymethyl)-1H-pyrimidine-2,4-dione

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

InChI

InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)

InChI Key

JDBGXEHEIRGOBU-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)CO

Solubility

44 mg/mL

Synonyms

2,4-Dihydroxy-5-hydroxymethylpyrimidine; NSC 20901; α-Hydroxythymine; 5-(Hydroxymethyl)-2,4(1H,3H)-pyrimidinedione; 5-(Hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione;

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CO

Isomeric SMILES

C1=C(C(=NC(=N1)O)O)CO

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